molecular formula C10H13NO2S B012064 3-(Phenylsulfonyl)pyrrolidine CAS No. 101769-04-4

3-(Phenylsulfonyl)pyrrolidine

Cat. No. B012064
CAS RN: 101769-04-4
M. Wt: 211.28 g/mol
InChI Key: LHGKEGUGTRSIKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Phenylsulfonyl)pyrrolidine and its derivatives involves several key methodologies, including nucleophilic addition and cycloaddition reactions. Notably, efficient methodologies have been developed for the synthesis of regioisomeric 3-pyrrolines, with lithiated thioallenes yielding 2-aryl-3-phenylsulfonyl-3-pyrrolines through a novel nucleophilic [3+2] cycloaddition that results in the migration of the sulfonyl group (Moreno-Clavijo et al., 2009).

Scientific Research Applications

  • Synthesis of Pyrrolidines : It is used in synthesizing 2,5-disubstituted pyrrolidines with excellent stereoselectivities, which are valuable for further chemical reactions (Craig, Jones, & Rowlands, 2000).

  • Production of Vinylpyrroles : 3-(Phenylsulfonyl)pyrrolidine is useful in producing stable vinylpyrroles, which can act as heterodienes in [4 + 2] cycloaddition reactions with electron-deficient dienophiles to afford tetrahydroindoles (Xiao & Ketcha, 1995).

  • Fluorogenic Derivatization : It is used for selective fluorogenic derivatization of 3-nitrotyrosine-containing peptides and affinity enrichment for fluorescence detection and mass spectrometry identification (Dremina et al., 2011).

  • Asymmetric Michael Addition : It serves as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to α-nitrostyrenes (Singh et al., 2013).

  • Construction of TADF Materials : 3-(Phenylsulfonyl)pyridine is utilized to construct thermally activated delayed fluorescent materials and OLEDs with good photoelectric properties (Wu et al., 2021).

  • Anticancer Agent : As a derivative of arnesylthiosalicylic acid, it shows potential as an anticancer agent both in vitro and in vivo (Wang et al., 2014).

  • Precursor for Nitro(phenylsulfonyl) Derivatives : It is an excellent precursor for nitro(phenylsulfonyl) derivatives of ring-fused aromatic or heteroaromatic compounds (Bianchi et al., 2003).

  • 5-HT6 Antagonists : Some derivatives have therapeutic significance for the treatment of certain central nervous system (CNS) diseases (Ivashchenko et al., 2012).

  • Regioselective Addition Reactions : It can be used in regioselective addition reactions with heteroatom nucleophiles to form pyrrolidines (Yang, Jeon, & Jeong, 2012).

  • Interaction with DNA : It interacts with DNA, forming a complex with the molecule, which can be significant for biochemical studies (Sivaraman et al., 1996).

properties

IUPAC Name

3-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKEGUGTRSIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906616
Record name 3-(Benzenesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)pyrrolidine

CAS RN

101769-04-4
Record name 3-(Benzenesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Phenylsulfonyl)pyrrolidine
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3-(Phenylsulfonyl)pyrrolidine

Q & A

Q1: What synthetic route is described in the research for creating 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines?

A: The research focuses on a specific synthetic pathway to obtain 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines. This method utilizes a 5-endo-trig cyclization reaction. [, ] This specific type of cyclization reaction is highlighted as a key step in the synthesis process. Further details regarding the reaction conditions and specific reagents used can be found within the cited research papers. [, ]

Q2: Why is the synthesis of 2,5-disubstituted 3-(Phenylsulfonyl)pyrrolidines of interest to researchers?

A: While the provided abstracts don't delve into specific applications, the synthesis of substituted pyrrolidines, in general, is a significant area of research in organic chemistry. Pyrrolidines are heterocyclic compounds that are found as a core structural motif in various natural products and pharmaceuticals. The presence of the phenylsulfonyl group at the 3-position and the possibility for further substitutions at the 2 and 5 positions likely influence the chemical properties and potential biological activity of these molecules. Therefore, developing efficient and versatile synthetic routes, such as the 5-endo-trig cyclization described in the research, is crucial for exploring the potential applications of these compounds in drug discovery and materials science. [, ]

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